molecular formula C25H21NO8 B2604552 4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate CAS No. 288306-48-9

4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate

Cat. No.: B2604552
CAS No.: 288306-48-9
M. Wt: 463.442
InChI Key: CRBRHTJZNLRYSE-RIYZIHGNSA-N
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Description

4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate is a complex organic compound that features both trimethoxyphenyl and nitrobenzenecarboxylate functional groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[3-(2,3,4-trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects . The nitro group can also participate in redox reactions, affecting cellular oxidative stress pathways .

Properties

IUPAC Name

[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO8/c1-31-22-15-9-17(23(32-2)24(22)33-3)8-14-21(27)16-6-12-20(13-7-16)34-25(28)18-4-10-19(11-5-18)26(29)30/h4-15H,1-3H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBRHTJZNLRYSE-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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